molecular formula C16H11Cl2N3O B12032103 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-54-6

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B12032103
CAS No.: 618091-54-6
M. Wt: 332.2 g/mol
InChI Key: DBJJBXNAUCFPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of amino and chlorophenyl groups attached to a pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives .

Scientific Research Applications

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide

Uniqueness

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

618091-54-6

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H11Cl2N3O/c17-10-4-3-5-11(8-10)21-16(19)13(9-20-21)15(22)12-6-1-2-7-14(12)18/h1-9H,19H2

InChI Key

DBJJBXNAUCFPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.